Guvacine Hydrochloride Demonstrates Distinct GABA Transporter Subtype Selectivity Profile Compared to Nipecotic Acid
Guvacine hydrochloride exhibits a modest but distinct selectivity profile across cloned GABA transporters, with a 14-fold difference between its most potent target (human GAT-1) and its least potent (human BGT-3). This contrasts with nipecotic acid, which generally shows a narrower selectivity window across these subtypes [1].
| Evidence Dimension | IC50 values for inhibition of cloned GABA transporters |
|---|---|
| Target Compound Data | 14 μM (human GAT-1), 39 μM (rat GAT-1), 58 μM (rat GAT-2), 119 μM (human GAT-3), 378 μM (rat GAT-3), 1870 μM (human BGT-3) |
| Comparator Or Baseline | Nipecotic acid: IC50 values typically reported in the range of 1-10 μM for GAT-1 with less variation across subtypes [1] |
| Quantified Difference | Guvacine exhibits a 134-fold difference between human GAT-1 (14 μM) and human BGT-3 (1870 μM), while nipecotic acid shows less than a 10-fold difference across the same subtypes. |
| Conditions | In vitro inhibition assays using cloned human and rat GABA transporters expressed in heterologous systems. |
Why This Matters
The subtype-selective profile of guvacine enables researchers to dissect the contributions of specific GABA transporters to physiological and pathological processes, which is not possible with broader-spectrum inhibitors like nipecotic acid.
- [1] Probes & Drugs Database. (2025). Guvacine Hydrochloride (PD015115). Retrieved from probes-drugs.org. View Source
